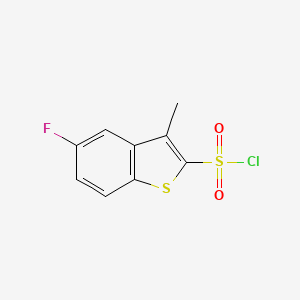

![molecular formula C14H13FN2O2 B1304860 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide CAS No. 886361-23-5](/img/structure/B1304860.png)

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide

Descripción general

Descripción

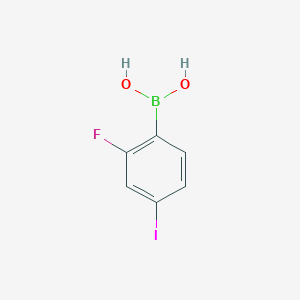

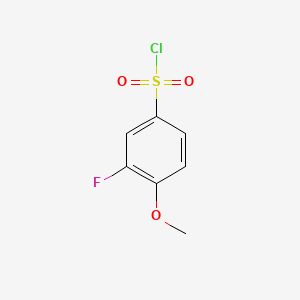

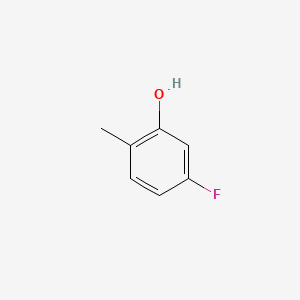

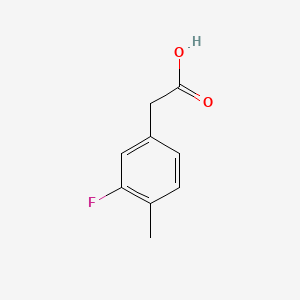

The compound 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide is a chemical entity that can be inferred to possess a benzyl ether moiety and a carbohydrazide functional group. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied. For instance, a benzyl ether-type protecting group for alcohols with a fluorine substituent has been introduced, which suggests potential stability to oxidizing conditions and compatibility with certain deprotection strategies .

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves various strategies. For example, a benzyl bromide derivative is used to introduce a protecting group, which is then cleaved using tetrabutylammonium fluoride under specific conditions . Another synthesis approach involves palladium-catalyzed oxidative cyclization-methoxycarbonylation to yield a heterocyclic fluorophenyl derivative . These methods indicate that the synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide could potentially employ similar techniques, utilizing fluorobenzyl bromides or palladium-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These studies have confirmed the configurations and geometries of the molecules, which often include intramolecular hydrogen bonding and specific crystal packing governed by intermolecular interactions . Such analyses are crucial for understanding the three-dimensional conformation and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of fluorobenzyl derivatives can be diverse. For instance, the presence of a fluorine atom can influence the stability of protecting groups against oxidizing agents . Additionally, the reactivity of carbohydrazide groups in related compounds has been exploited in the synthesis of complex structures, such as benzothiophene derivatives . These insights suggest that 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide may also participate in various chemical reactions, potentially leading to the formation of novel structures or exhibiting biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl compounds are often characterized by their stability, solubility, and potential for forming specific intermolecular interactions. The introduction of a fluorine atom can enhance the stability of certain groups to chemical conditions . The crystal structure elucidation provides information on the solid-state properties, such as hydrogen bonding patterns and molecular packing . These properties are essential for predicting the behavior of the compound in different environments and can influence its application in chemical synthesis or as a potential pharmaceutical agent.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

- α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Properties : Compounds related to 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide, such as benzimidazole derivatives with fluorobenzyl groups, have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities were particularly notable in hydrazide, oxadiazole, thiosemicarbazide, and triazole derivatives (Menteşe, Ülker, & Kahveci, 2015).

Antifungal and Antibacterial Efficacy

- Antifungal and Antibacterial Properties : Derivatives of 4-fluorobenzoic acid hydrazide, closely related to the compound , have been synthesized and shown promising results as potential antimicrobial agents. They demonstrated effective antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Rollas, Gulerman, & Erdeniz, 2002).

Applications in Organic Chemistry

- New Protecting Group for Alcohols : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a variant of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide, has been introduced as a novel protecting group for alcohols. This group is stable under oxidizing conditions and is compatible with certain deprotection methods (Crich, Li, & Shirai, 2009).

Environmental and Materials Science

- Degradation of Fluoroaromatics : Research on the biodegradation of fluoroaromatic compounds, which include derivatives similar to 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide, has shown that these compounds can be completely degraded into CO2 and HF in an oxygen-independent enzymatic process. This process is crucial for the anoxic biodegradation of such compounds (Tiedt et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3-fluorophenyl)methoxy]benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMGTWZQHYDEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382434 | |

| Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide | |

CAS RN |

886361-23-5 | |

| Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.